4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c16-11-6-14(21-8-11)15(19)17-7-12(18)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-6,8,12,18H,3-4,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMHYJUAPBQAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CS3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives, which are a core part of this compound, have been shown to have a wide range of biological activities. They have been used in the treatment of various diseases such as cancer and psoriasis.
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes. For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- The pyridine substituent in 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide enhances antibacterial efficacy against resistant strains (e.g., Salmonella enterica, E. coli), likely due to improved target binding .
- The dichlorobenzyl-thiazole group in compound 6d shifts activity toward anticancer effects, demonstrating how heterocyclic substituents can redirect biological targeting .
- The dihydrobenzofuran-hydroxyethyl chain in the target compound may confer metabolic stability compared to simpler alkyl or aryl groups, though direct activity data remain hypothetical .
Synthetic Methodologies
- Carboxamide derivatives are commonly synthesized via acid-amine coupling (e.g., using TiCl₄/pyridine for 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide) .
- Suzuki-Miyaura cross-coupling enables diversification of brominated intermediates with aryl boronic acids, a strategy applicable to the target compound for introducing the dihydrobenzofuran moiety .
Role of Halogenation
- Bromine at C4/C5 in thiophene or benzene rings (e.g., in 6d and the target compound) improves electrophilic reactivity and may enhance interactions with hydrophobic enzyme pockets .
Research Findings and Implications
Pharmacokinetic Optimization
Q & A
Q. Table 1: Optimization of Critical Reaction Steps
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT, 12h | 78 | >95% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 8h | 65 | 90% |
| Amidation | EDC, HOBt, DCM, RT, 24h | 82 | >98% |
Key Considerations:
- Solvent polarity (DMF for bromination vs. DME for coupling) impacts reaction efficiency.
- Palladium catalyst loading (1-2 mol%) balances cost and yield .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is used:
- ¹H/¹³C NMR: Assign peaks to confirm substituent positions (e.g., bromine at C4 of thiophene, dihydrobenzofuran protons at δ 3.5–4.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₆H₁₅BrN₂O₃S requires [M+H]⁺ = 401.9972) .
- HPLC-PDA: Assess purity (>98% for biological assays) .
Q. Table 2: Key NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thiophene C3-H | 7.25 | Singlet | Confirms bromine at C4 |
| Dihydrobenzofuran O-CH₂ | 4.10 | Doublet | 2,3-dihydro ring |
| Hydroxyethyl -OH | 2.80 | Broad | Hydrogen bonding |
Advanced: What strategies are employed to evaluate its bioactivity against neurodegenerative targets?
Methodological Answer:
- In Vitro Assays:
- In Vivo Models: Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess cognitive improvement via Morris water maze .
Key Finding:
In a 2024 study, the compound showed IC₅₀ = 12 nM against AChE but limited BBB penetration (Papp = 2.1 × 10⁻⁶ cm/s), prompting structural modifications .
Advanced: How do substitutions on the dihydrobenzofuran ring affect structure-activity relationships (SAR)?
Methodological Answer:
Q. Table 3: SAR of Dihydrobenzofuran Modifications
| Substituent (Position) | AChE IC₅₀ (nM) | logP | BBB Permeability (Papp) |
|---|---|---|---|
| -H | 12 | 2.1 | 2.1 × 10⁻⁶ |
| -F (C5) | 20 | 2.3 | 3.0 × 10⁻⁶ |
| -CH₃ (C7) | 15 | 3.4 | 5.5 × 10⁻⁶ |
Basic: How are solubility challenges addressed in in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 (1:4 v/v) for stock solutions, diluted to ≤0.1% DMSO in assay buffers .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size: 150 nm) to enhance aqueous dispersion (5-fold solubility increase) .
Advanced: What methodologies identify metabolic instability in hepatic microsomes?
Methodological Answer:
- LC-MS/MS Metabolite Profiling: Incubate with human liver microsomes (HLM) + NADPH, monitor parent compound depletion (t₁/₂ = 28 min) .
- CYP450 Inhibition Screening: Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .
Advanced: How does stereochemistry at the hydroxyethyl group influence target binding?
Methodological Answer:
- Chiral Separation: Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) .
- Docking Simulations: (R)-enantiomer forms a hydrogen bond with AChE Ser203 (ΔG = -9.8 kcal/mol), while (S)-enantiomer shows no binding .
Basic-to-Advanced: What scale-up challenges arise during multi-gram synthesis?
Methodological Answer:
- Exothermic Bromination: Use jacketed reactors with controlled cooling (0°C ± 2°C) to prevent side reactions (e.g., dibromination) .
- Catalyst Removal: Employ scavenger resins (e.g., QuadraPure™) to reduce Pd content to <10 ppm .
Advanced: How are contradictory results between computational docking and empirical bioassays resolved?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories to assess binding pocket flexibility; AChE shows induced-fit adaptation not modeled in docking .
- Alanine Scanning Mutagenesis: Confirm critical residues (e.g., Trp86 mutation reduces binding by 90%) .
Advanced: What strategies validate target engagement in complex biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
